molecular formula C6H12N2O3 B178877 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl- CAS No. 138723-90-7

1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-

Cat. No. B178877
M. Wt: 160.17 g/mol
InChI Key: HEGRRSZUIAOCHY-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups with two pyridine type nitrogens . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .


Synthesis Analysis

1,3,4-Oxadiazoles are synthesized through various methods. One common method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides . Another method involves the reaction of N’-arylidene acetohydrazide with various aromatic acids in the presence of POCl3 .


Molecular Structure Analysis

The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development. Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .


Chemical Reactions Analysis

1,3,4-Oxadiazoles undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential . For example, 2-[(6-bromo-2-naphthyl)oxy] acetohydrazide was treated with various aromatic acids in the presence of POCl3 to give 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole .


Physical And Chemical Properties Analysis

1,3,4-Oxadiazole is valued for its low-lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability .

Safety And Hazards

While specific safety and hazard data for “1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-” is not available, it is worth noting that oxadiazoles are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives .

properties

IUPAC Name

2,2-dimethoxy-5,5-dimethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-5(2)7-8-6(9-3,10-4)11-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRRSZUIAOCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=NC(O1)(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471607
Record name 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-

CAS RN

138723-90-7
Record name 1,3,4-Oxadiazole, 2,5-dihydro-2,2-dimethoxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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